N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11N3O5S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-2-nitropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-8-7(17-6-2-3-6)4-5-10-9(8)12(13)14/h4-6,11H,2-3H2,1H3 |
InChI Key |
SQPLCQKXZKAICT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CN=C1[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide involves several steps. One common method includes the reaction of pyridine derivatives with nitro compounds and sulfonamide reagents under specific conditions. For instance, the reaction of pyridine with N2O5 in an organic solvent produces the N-nitropyridinium ion, which can then be reacted with SO2/HSO3- in water to obtain 3-nitropyridine . This intermediate can be further reacted with cyclopropyl alcohol and methanesulfonamide under controlled conditions to yield the final product.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Scientific Research Applications
N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is unique due to its combination of functional groups. Similar compounds include:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a nitropyridine moiety but differs in its additional functional groups and overall structure.
3-Nitropyridine-2(1H)-one: This compound shares the nitropyridine core but lacks the cyclopropoxy and methanesulfonamide groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
